6-chloro-3-fluoro-3H-pyridin-2-one
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Overview
Description
6-chloro-3-fluoro-3H-pyridin-2-one is a heterocyclic compound that features both chlorine and fluorine substituents on a pyridinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-chloro-2-pyridone with a fluorinating agent under controlled conditions . The reaction conditions often require the use of solvents such as acetonitrile or dichloromethane and may involve catalysts like palladium or copper salts to facilitate the halogenation process .
Industrial Production Methods
Industrial production of 6-chloro-3-fluoro-3H-pyridin-2-one may involve large-scale halogenation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-fluoro-3H-pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyridinones, which can have different functional groups replacing the chlorine or fluorine atoms .
Scientific Research Applications
6-chloro-3-fluoro-3H-pyridin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Research: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-3-fluoro-3H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets . The compound may inhibit or activate certain pathways, leading to its desired biological effects .
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-pyridone: Similar in structure but lacks the fluorine atom, which can affect its reactivity and applications.
3-fluoro-2-pyridone:
6-bromo-3-fluoro-3H-pyridin-2-one: Substitutes bromine for chlorine, which can alter its reactivity and biological activity.
Uniqueness
6-chloro-3-fluoro-3H-pyridin-2-one is unique due to the presence of both chlorine and fluorine atoms, which confer distinct electronic and steric properties. These properties can enhance its reactivity and specificity in various chemical and biological applications .
Properties
Molecular Formula |
C5H3ClFNO |
---|---|
Molecular Weight |
147.53 g/mol |
IUPAC Name |
6-chloro-3-fluoro-3H-pyridin-2-one |
InChI |
InChI=1S/C5H3ClFNO/c6-4-2-1-3(7)5(9)8-4/h1-3H |
InChI Key |
MJTLINCGBOOQGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=O)C1F)Cl |
Origin of Product |
United States |
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